molecular formula C9H9N3O B8763403 1H-Benzimidazole-2-carboxamide, N-methyl- CAS No. 71243-30-6

1H-Benzimidazole-2-carboxamide, N-methyl-

Cat. No. B8763403
CAS RN: 71243-30-6
M. Wt: 175.19 g/mol
InChI Key: BNKPEARIAKLLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1H-Benzimidazole-2-carboxamide, N-methyl-” is a derivative of benzimidazole . Benzimidazole is a type of organic compound that is formed by the fusion of benzene and imidazole. It is a heterocyclic aromatic organic compound that is colorless and crystalline . It is used as a chemical and biological material in organic synthesis .


Synthesis Analysis

The synthesis of 1H-Benzimidazole-2-carboxamide involves several steps . Initially, 1,2-diaminobenzene and glycolic acid are mixed in a hydrochloric aqueous solution and stirred at 90 °C for 7 hours. The solution is then cooled, and a sodium hydroxide water solution is gradually added until no more white solid is precipitated. The white solid, 1H-benzimidazole-2-methanol, is filtered and dried. In the second step, 1H-benzimidazole-2-methanol, sodium carbonate, and a potassium permanganate water solution are refluxed for 2 hours. The solution is then adjusted to pH = 4.0, and some white solid powder is obtained, filtered, and dried .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-2-carboxamide is represented by the formula C8H7N3O . The crystal structure of this compound is orthorhombic, with parameters a = 9.9071 (14) Å, b = 11.1950 (19) Å, c = 13.315 (2) Å .


Chemical Reactions Analysis

The chemical reactions involving 1H-Benzimidazole-2-carboxamide are complex and involve several steps. The compound is often used as an initial precursor in the design of potential inhibitors of protein interacting with never in mitosis A-1 (Pin1) .


Physical And Chemical Properties Analysis

1H-Benzimidazole-2-carboxamide, N-methyl- is a white to brown solid . It has a molecular weight of 161.16 . The compound is stored at a temperature of +4°C .

Mechanism of Action

While the exact mechanism of action of 1H-Benzimidazole-2-carboxamide, N-methyl- is not specified in the search results, benzimidazole derivatives are known to possess broad-spectrum pharmacological properties . They have been found to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

properties

CAS RN

71243-30-6

Product Name

1H-Benzimidazole-2-carboxamide, N-methyl-

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methyl-1H-benzimidazole-2-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)8-11-6-4-2-3-5-7(6)12-8/h2-5H,1H3,(H,10,13)(H,11,12)

InChI Key

BNKPEARIAKLLAY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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